CID 5460576
Description
CID 5460576 (exact chemical name unspecified in the provided evidence) is a compound analyzed via gas chromatography-mass spectrometry (GC-MS) and vacuum distillation, as depicted in Figure 1 of . While direct data on this compound’s biological activity is absent in the evidence, its isolation methodology and structural features align with compounds studied for their cytotoxic or enzyme-inhibitory properties.
Properties
Molecular Formula |
NO3-2 |
|---|---|
Molecular Weight |
62.005 g/mol |
InChI |
InChI=1S/NO3/c2-1(3)4/q-2 |
InChI Key |
PECLLBJJEJZJSM-UHFFFAOYSA-N |
SMILES |
N([O-])([O-])[O] |
Canonical SMILES |
N([O-])([O-])[O] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
CID 5460576 shares structural and functional similarities with oscillatoxin derivatives (Figure 1 in ), including oscillatoxin D (CID 101283546), 30-methyl-oscillatoxin D (CID 185389), oscillatoxin E (CID 156582093), and oscillatoxin F (CID 156582092) . These compounds differ in substituents and stereochemistry, influencing their physicochemical properties and bioactivity.
Table 1: Structural and Functional Comparison of this compound and Oscillatoxin Derivatives
Key Findings:
Isolation Efficiency :
- This compound was isolated in higher purity (>95%) via vacuum distillation (C), whereas oscillatoxin derivatives require multi-step chromatography .
Bioactivity Gaps :
- While oscillatoxin D shows potent cytotoxicity (IC50 < 1 µM), this compound’s activity remains uncharacterized, highlighting a research gap .
Critical Analysis of Research Limitations
- Functional Studies : Comparative studies on enzyme inhibition or cytotoxicity between this compound and oscillatoxins are absent, necessitating further experimental validation .
Q & A
Q. How can multi-omics integration strategies be systematically applied to elucidate the polypharmacological effects of this compound across different biological systems?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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